molecular formula C8H8N2O B053984 4-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 122379-63-9

4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B053984
CAS RN: 122379-63-9
M. Wt: 148.16 g/mol
InChI Key: DNIKOOPKCLWWPO-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the empirical formula C8H8N2O . It has a molecular weight of 148.16 . It is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is COc1ccnc2[nH]ccc12 . The InChI key is DNIKOOPKCLWWPO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, have been described in more than 5500 references, including 2400 patents . They have been used in the synthesis of various compounds with diverse biomedical applications .

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Compounds similar to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Azaindoles

The azaindole chemical scaffold, which includes 4-Methoxy-7-azaindole, is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .

Selective Synthesis of 7-Azaindoles and 7-Azaindolines

A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed, which can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes . The chemoselectivity is counterion dependent .

Design of Kinase Inhibitors

The azaindole framework, which includes 4-Methoxy-7-azaindole, has been used in the design of kinase inhibitors . PIM kinases, which have been found to be upregulated in many hematological malignancies and solid tumors, are one of the targets of these inhibitors .

Safety And Hazards

While specific safety and hazard information for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIKOOPKCLWWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459710
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

122379-63-9
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To 4-chloro-1H-pyrrolo[2,3-b]pyridine [2.3 g, Reference Example 64] in a stainless steel pressure vessel was added sodium hydroxide (2 g), and methanol (40 mL). The pressure vessel was sealed and heated at 170° C. for 4 hours. After cooling, water (100 mL) was added and the mixture was neutralised by addition of excess solid carbon dioxide pellets (30 g). After concentration to a slurry and filtration, the residue was washed twice with water (5 mL) to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine as a solid. To a mixture of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (5.85 g) in toluene (150 mL) and water (150 mL) was added potassium hydroxide pellets (2.5 g), 4-methylbenzene sulfonyl chloride (7.53 g) and tetra-n-butyl ammonium hydrogen sulfate (0.02 g). This mixture was stirred at room temperature for 20 hours then extracted four times with ethyl acetate (100 mL). The combined organic extracts were concentrated and then subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and heptane (35:65, v/v) to afford the title compound as a white solid.
Quantity
2.3 g
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2 g
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40 mL
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100 mL
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Synthesis routes and methods II

Procedure details

4-methoxy-7-azaindole 20 was prepared by reacting 4-chloro-7-azaindole 24 (prepared as described in Example 9) with sodium hydroxide in methanol as described by Girgis, N. et.al., J. Heterocyclic. Chem. 1989, 26:317-325.
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[Compound]
Name
Heterocyclic
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Synthesis routes and methods III

Procedure details

A solution of sodium hydroxide (11 g) in methanol (250 mL) was stirred with 4-chloro-1H-pyrrolo[2,3-b]pyridine (step 2)(12.2 g, 80 mmol) at 140° C. in a sealed reactor for 16 hr. After being cooled to ambient temperature the mixture was concentrated and residue was slurred in water (100 mL) for one hour. The solid was collected by suction filtration and washed to neutrality with water. After being dried to constant weight, 6.5 g of 4-methoxy-7-azaindole was obtained as a tan solid; MS (m/z) 149 (M+H).
Quantity
11 g
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reactant
Reaction Step One
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12.2 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Methoxy-1H-pyrrolo[2,3-b]pyridine

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